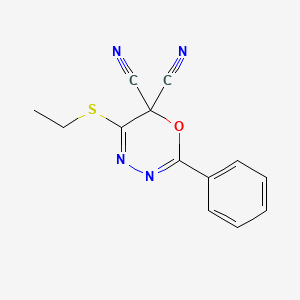
Acetylcarbamyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylcarbamyl chloride is an organic compound with the chemical formula C3H4ClNO2. It is a derivative of carbamoyl chloride, where an acetyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Acetylcarbamyl chloride can be synthesized through the reaction of carbamoyl chloride with acetic anhydride. The reaction typically occurs under controlled conditions to ensure the stability of the product. The general reaction is as follows:
Carbamoyl chloride+Acetic anhydride→Acetylcarbamyl chloride+Acetic acid
Industrial Production Methods
In industrial settings, this compound is produced by reacting carbamoyl chloride with acetic anhydride in the presence of a catalyst. The reaction is carried out in a controlled environment to prevent the decomposition of the product. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
化学反应分析
Types of Reactions
Acetylcarbamyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and carbamic acid.
Reduction: It can be reduced to form acetylcarbamyl amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, and the reaction is typically carried out in an organic solvent such as dichloromethane.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Amides and esters.
Hydrolysis: Acetic acid and carbamic acid.
Reduction: Acetylcarbamyl amine.
科学研究应用
Acetylcarbamyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pesticides and herbicides, as well as in the synthesis of specialty chemicals.
作用机制
The mechanism of action of acetylcarbamyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
Carbamoyl Chloride: The parent compound, which is less reactive than acetylcarbamyl chloride.
Acetyl Chloride: Another acyl chloride, which is more reactive but lacks the carbamoyl group.
Dimethylcarbamoyl Chloride: A derivative with two methyl groups attached to the nitrogen, offering different reactivity and applications.
Uniqueness
This compound is unique due to its combination of acetyl and carbamoyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse applications.
属性
IUPAC Name |
N-acetylcarbamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClNO2/c1-2(6)5-3(4)7/h1H3,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZXDPQUARWVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608368 |
Source


|
| Record name | Acetylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157840-56-7 |
Source


|
| Record name | Acetylcarbamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
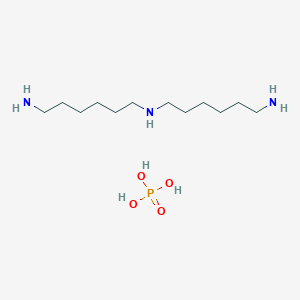
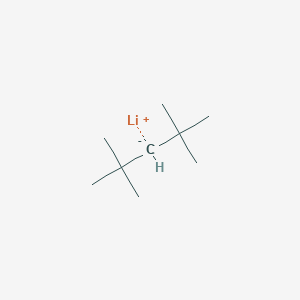
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
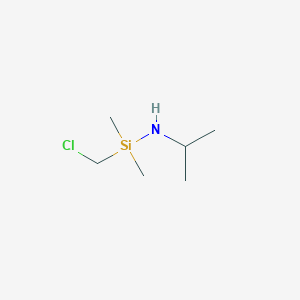

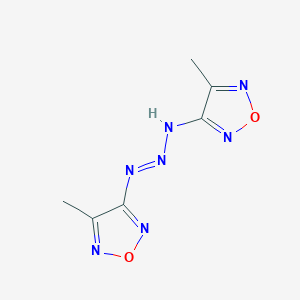

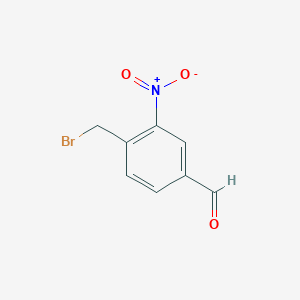

![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
